

Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-Methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Hydroxy-4-Methoxybenzaldehyde** (CAS No: 673-22-3), a significant compound in synthetic and natural product chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of **2-Hydroxy-4-Methoxybenzaldehyde** is supported by the following spectroscopic data, which are summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Hydroxy-4-Methoxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.46	Singlet	1H	Ar-OH
9.68	Singlet	1H	H-C=O
7.39	Doublet	1H	Ar-H (C6)
6.52	Doublet	1H	Ar-H (C5)
6.45	Singlet	1H	Ar-H (C3)
3.86	Singlet	3H	O-CH ₃

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectroscopic Data for **2-Hydroxy-4-Methoxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
194.8	C=O
166.3	C4-O
164.7	C2-O
134.9	C6
114.5	C1
105.5	C5
98.4	C3
55.7	O-CH ₃

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **2-Hydroxy-4-Methoxybenzaldehyde** exhibits characteristic absorption bands.

Table 3: Principal IR Absorption Bands for **2-Hydroxy-4-Methoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3000-3400	Broad	O-H stretch (phenolic)
2840, 2940	Medium	C-H stretch (alkane)
1645	Strong	C=O stretch (aromatic aldehyde)
1620, 1575, 1490	Medium	C=C stretch (aromatic ring)
1260	Strong	C-O stretch (aryl ether)
1150	Strong	C-O stretch (phenol)

Technique: Attenuated Total Reflectance (ATR) or KBr-Pellet.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of **2-Hydroxy-4-Methoxybenzaldehyde** is 152.15 g/mol .[\[1\]](#)

Table 4: Key Mass Spectrometry Data (EI-MS) for **2-Hydroxy-4-Methoxybenzaldehyde**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
152	High	[M] ⁺ (Molecular Ion)
151	100 (Base Peak)	[M-H] ⁺
123	Moderate	[M-CHO] ⁺
95	Moderate	[M-CHO-CO] ⁺
67	Low	Further Fragmentation

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-25 mg of **2-Hydroxy-4-Methoxybenzaldehyde** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.^[2] An internal standard such as Tetramethylsilane (TMS) is often added for chemical shift calibration.^[2]
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles, as they can interfere with the magnetic field homogeneity.^[2]
- **Instrument Setup:** Place the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.
- **Shimming:** The magnetic field is then shimmed to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
- **Acquisition:** For ^1H NMR, a standard pulse sequence is used, and a number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.
- **Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

ATR-FTIR Spectroscopy Protocol

- **Background Spectrum:** Before analyzing the sample, a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal is recorded. This allows for the subtraction of any signals from the atmosphere (e.g., CO_2 , water vapor).

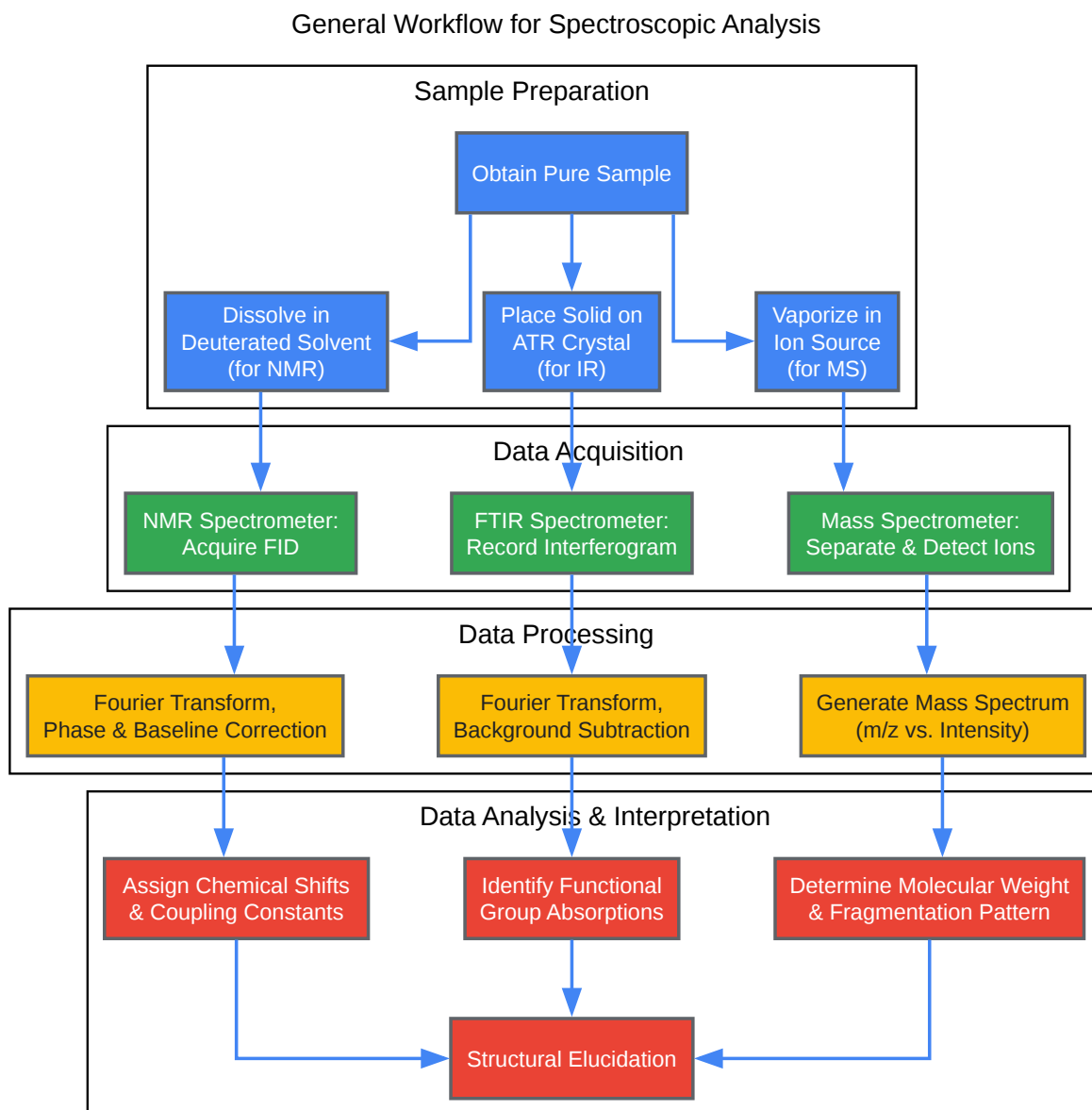
- **Sample Application:** A small amount of solid **2-Hydroxy-4-Methoxybenzaldehyde** is placed directly onto the ATR crystal.[3]
- **Pressure Application:** A pressure clamp is applied to ensure firm and uniform contact between the solid sample and the crystal surface.[3][4]
- **Spectrum Acquisition:** The infrared spectrum is then recorded. The IR beam passes through the crystal and reflects off the internal surface that is in contact with the sample. An evanescent wave penetrates a short distance into the sample, where absorption can occur at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.[5]
- **Cleaning:** After the measurement, the crystal surface is cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.[3]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

- **Sample Introduction:** A small amount of the sample is introduced into the ion source of the mass spectrometer. For a solid sample like **2-Hydroxy-4-Methoxybenzaldehyde**, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source.[6]
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).[7][8]
- **Fragmentation:** The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.[7]
- **Mass Analysis:** The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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